molecular formula C14H18N2O4 B11841643 (E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine fumarate

(E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine fumarate

Katalognummer: B11841643
Molekulargewicht: 278.30 g/mol
InChI-Schlüssel: NDUVUFHHRZTPAW-LMKFBRIMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine fumarate is a chemical compound that features a pyridine ring, a butenyl chain, and a methylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine fumarate typically involves the condensation of 3-pyridinecarboxaldehyde with N-methyl-3-buten-1-amine under specific reaction conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the imine intermediate, which is subsequently reduced to the desired amine product. The fumarate salt is then formed by reacting the free base with fumaric acid in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine fumarate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the butenyl chain.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: N-bromosuccinimide in an organic solvent such as dichloromethane.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Saturated amines.

    Substitution: Halogenated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine fumarate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and as a precursor in the manufacture of specialty chemicals.

Wirkmechanismus

The mechanism of action of (E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine fumarate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine fumarate is unique due to its specific structural features, such as the combination of a pyridine ring with a butenyl chain and a methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C14H18N2O4

Molekulargewicht

278.30 g/mol

IUPAC-Name

(E)-but-2-enedioic acid;(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine

InChI

InChI=1S/C10H14N2.C4H4O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;5-3(6)1-2-4(7)8/h2,4-6,8-9,11H,3,7H2,1H3;1-2H,(H,5,6)(H,7,8)/b5-2+;2-1+

InChI-Schlüssel

NDUVUFHHRZTPAW-LMKFBRIMSA-N

Isomerische SMILES

CNCC/C=C/C1=CN=CC=C1.C(=C/C(=O)O)\C(=O)O

Kanonische SMILES

CNCCC=CC1=CN=CC=C1.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.